N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide
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Overview
Description
N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide, also known as PTZ-343, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PTZ-343 is a thiophene-based compound that has been synthesized using various methods to suit different research purposes.
Mechanism of Action
N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide acts as a positive allosteric modulator of GABA-A receptors, which are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. By binding to a specific site on the receptor, N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide enhances the activity of the receptor in response to GABA, leading to increased inhibitory signaling in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide are primarily related to its effects on GABA-A receptors. N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide has been shown to increase the activity of GABA-A receptors in vitro, leading to increased inhibitory signaling in the brain. This effect has been associated with anxiolytic and anticonvulsant effects in animal models. Additionally, N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide has been shown to have sedative effects in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide is its selectivity for GABA-A receptors, which allows for more specific investigation of the role of these receptors in various neurological conditions. Additionally, N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide has been shown to have relatively low toxicity in animal studies. However, one limitation of N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide is its relatively short half-life, which may limit its usefulness in certain experimental designs.
Future Directions
There are several potential future directions for research on N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide. One area of interest is the role of GABA-A receptors in the development of psychiatric disorders such as depression and schizophrenia. Additionally, N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide may have potential applications in the treatment of epilepsy or other neurological conditions characterized by abnormal excitability in the brain. Finally, further investigation into the pharmacokinetics and pharmacodynamics of N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide may lead to the development of more effective and long-lasting compounds for scientific research purposes.
Synthesis Methods
The synthesis of N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide has been achieved through various methods, including the reaction of 2-bromo-1-phenylpyrrolidine with thiophene-2-carboxylic acid and subsequent reduction of the intermediate with sodium borohydride. Another method involves the reaction of 2-chloro-1-phenylpyrrolidine with thiophene-2-carboxylic acid, followed by reduction with lithium aluminum hydride. Additionally, N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide can be synthesized through the reaction of 2-phenylpyrrolidine with thiophene-2-carboxylic acid and subsequent reduction with sodium borohydride.
Scientific Research Applications
N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the role of GABA-A receptors in the brain, as it is a selective positive allosteric modulator of these receptors. N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide has also been used to investigate the role of GABA-A receptors in the development of anxiety disorders and epilepsy.
properties
IUPAC Name |
N-(2-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c18-15(14-8-5-11-19-14)16-12-6-1-2-7-13(12)17-9-3-4-10-17/h1-2,5-8,11H,3-4,9-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVXVXSUCOUJBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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